

How to prevent adsorption of volatile fatty acids to container surfaces

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,3-Dimethylpentanoic acid*

Cat. No.: *B2577170*

[Get Quote](#)

Technical Support Center: Volatile Fatty Acid (VFA) Analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the adsorption of volatile fatty acids (VFAs) to container surfaces during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the loss of volatile fatty acids during sample collection and storage?

The loss of VFAs during sample handling and storage can be attributed to two main factors:

- Microbial Degradation: The most significant cause of VFA loss is often microbial activity, especially in biological samples. Microorganisms can consume VFAs as a substrate, leading to a rapid decrease in their concentration.
- Adsorption to Container Surfaces: VFAs can adhere to the inner surfaces of collection and storage containers. This is a physicochemical process influenced by the properties of both the VFA molecules and the container material.

It is crucial to differentiate between these two causes, as the preventative measures are different.

Q2: How does pH influence the adsorption of VFAs?

The pH of the sample solution plays a critical role in VFA adsorption. VFAs are weak acids and exist in two forms: an undissociated (protonated) form and a dissociated (deprotonated or anionic) form. The equilibrium between these forms is dependent on the pH of the solution and the pKa of the specific VFA. When the pH of the solution is below the pKa of the VFA, the undissociated form predominates. This uncharged, more hydrophobic form is more prone to adsorb to surfaces, particularly those that are also hydrophobic.

Q3: Which container materials are commonly used for VFA analysis, and what are their properties?

The choice of container material is a critical factor in minimizing VFA adsorption. The most common materials used in laboratory settings are borosilicate glass and various types of plastics. A summary of their relevant properties is presented in the table below.

Material	Key Surface Properties	Potential for VFA Adsorption	Potential for Contamination (Leaching)
Borosilicate Glass	Hydrophilic; surface contains reactive silanol groups (Si-OH). ^[1]	Can adsorb polar compounds through hydrogen bonding with silanol groups.	Low; generally considered chemically inert. ^[2]
Silanized Borosilicate Glass	Hydrophobic; silanol groups are capped with non-polar functional groups.	Low; the hydrophobic surface repels polar VFA molecules.	Low; the underlying glass is inert.
Polypropylene (PP)	Hydrophobic; does not have reactive silanol groups. ^[3]	Can adsorb hydrophobic molecules. ^[4]	High; can leach plasticizers, slip agents (e.g., oleamide), and other additives that may interfere with analysis. ^{[5][6]}
Polyethylene (PE)	Hydrophobic.	Moderate; properties are generally intermediate between polypropylene and PTFE.	Moderate; potential for leaching of additives.
Polytetrafluoroethylene (PTFE)	Highly hydrophobic and oleophobic; low surface energy; chemically inert. ^{[7][8]}	Very low; known for its non-stick properties. ^[7]	Very low; highly resistant to solvents and chemically inert. ^[9]

Troubleshooting Guides

Problem: I am experiencing a significant and inconsistent loss of VFAs in my aqueous samples.

This guide will walk you through the steps to identify and resolve the cause of VFA loss.

Step 1: Differentiate Between Microbial Degradation and Adsorption

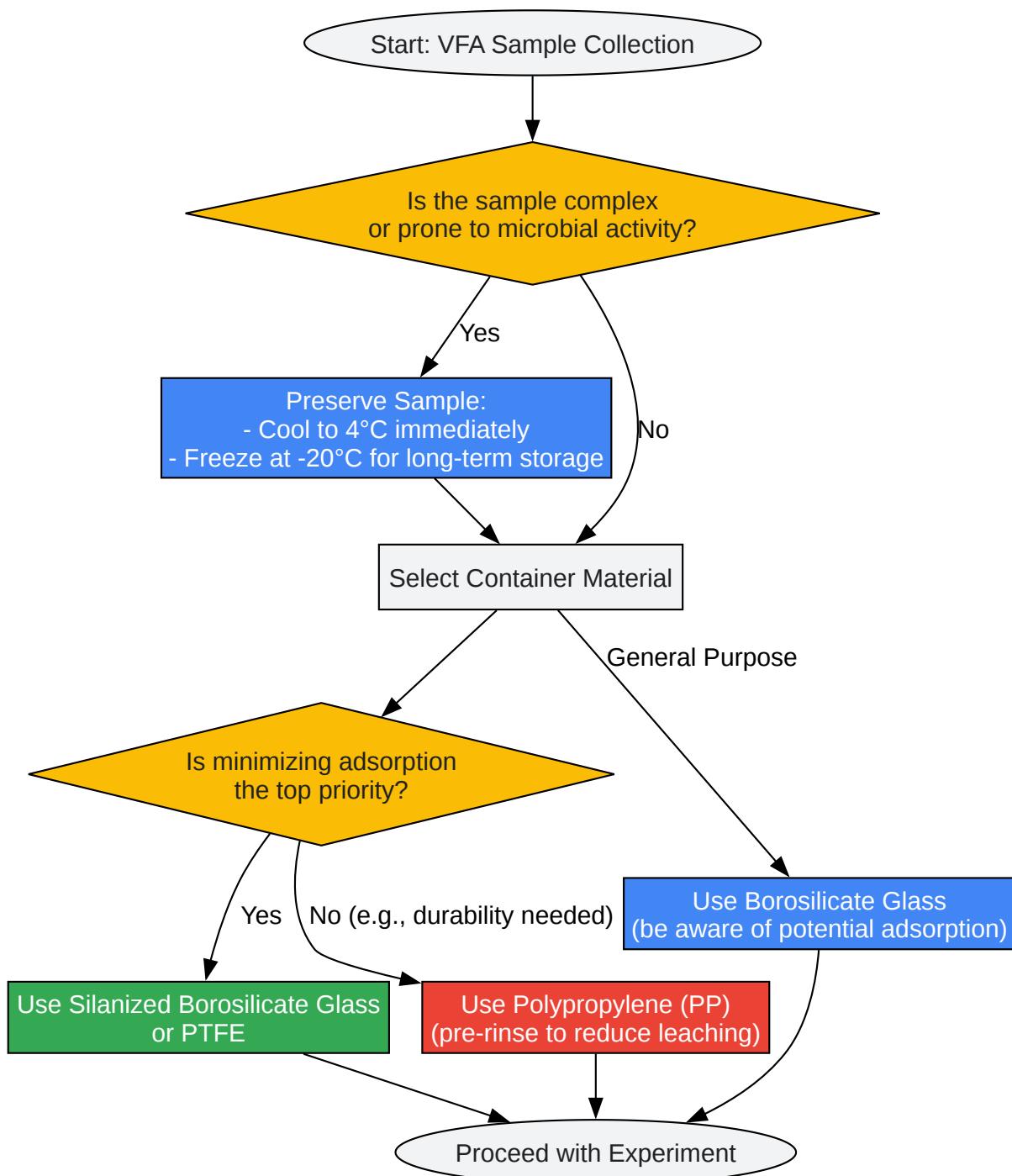
It is essential to first rule out microbial activity as the cause of VFA loss.

Recommended Actions:

- Immediate Cooling: Immediately after collection, cool the samples to 4°C.[10][11]
- Freezing for Long-Term Storage: For storage longer than 7 days, freeze samples at -20°C or -80°C. Studies have shown that VFA concentrations remain stable for extended periods when frozen.[10][12]
- Acidification: Lowering the pH of the sample can inhibit microbial activity. However, be aware that this will shift the VFAs to their more adsorption-prone undissociated form.

If these preservation methods do not resolve the issue, VFA loss is likely due to adsorption to the container surface.

Step 2: Selecting the Appropriate Container


The choice of container material is the most critical factor in preventing adsorption.

Recommendations:

- First Choice (Highest Inertness):
 - Silanized Borosilicate Glass: This is often the best choice as it combines the inertness of glass with a hydrophobic surface that minimizes adsorption of polar VFAs.
 - Polytetrafluoroethylene (PTFE): An excellent alternative due to its extreme chemical inertness and non-stick properties.[7]
- Second Choice:
 - Untreated Borosilicate Glass: While generally inert, be aware of potential adsorption to surface silanol groups.[1]
- Third Choice (Use with Caution):

- Polypropylene (PP): While its hydrophobicity can be advantageous, be vigilant about the potential for leaching of contaminants that can interfere with your analysis.^[5] It is recommended to pre-rinse polypropylene containers with the sample or a solvent to remove surface contaminants.

The following flowchart can guide your container selection process:

[Click to download full resolution via product page](#)

Container selection workflow for VFA analysis.

Step 3: Surface Treatment of Containers

If you are using glass or stainless steel containers, surface treatment can significantly reduce VFA adsorption.

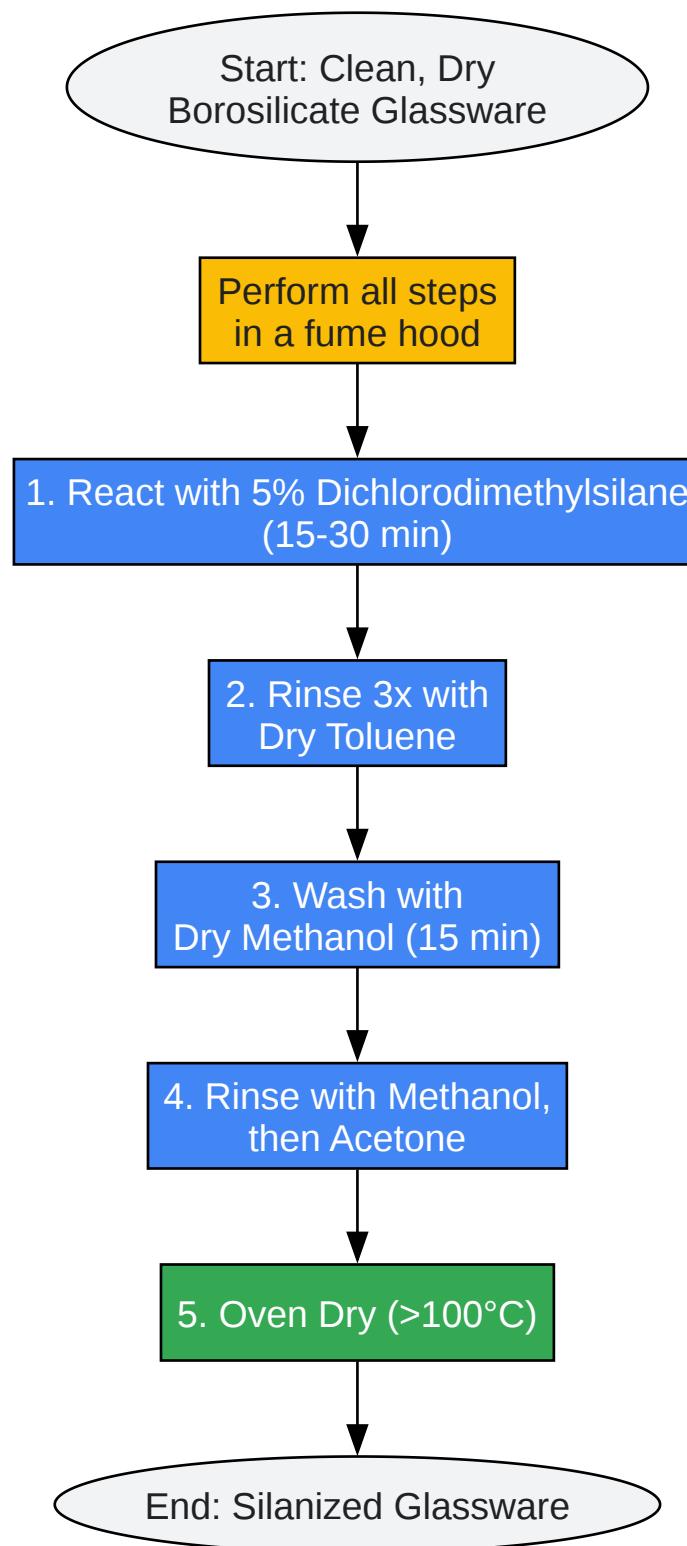
- **Silanization of Glassware:** This process chemically modifies the glass surface, replacing polar silanol groups with a non-polar, hydrophobic layer. This makes the surface less "sticky" for polar molecules like VFAs.
- **Passivation of Stainless Steel:** This involves treating the steel with an acid (typically citric or nitric acid) to remove free iron and form a passive, non-reactive chromium oxide layer.

Experimental Protocols

Protocol 1: Silanization of Borosilicate Glassware

This protocol describes a common method for silanizing glassware to create a hydrophobic surface.

Materials:


- Dichlorodimethylsilane (5% solution in a dry, non-polar solvent like heptane or toluene)
- Dry toluene
- Dry methanol
- Acetone
- Clean, dry borosilicate glass containers
- Fume hood
- Appropriate personal protective equipment (gloves, safety glasses)

Procedure:

- **Cleaning:** Thoroughly wash the glassware with detergent and water, followed by rinses with deionized water, and finally, a solvent like acetone to ensure it is completely dry.

- Silanization Reaction: In a fume hood, fill the glassware to about one-third of its volume with the 5% dichlorodimethylsilane solution. Swirl the solution to ensure the entire inner surface is wetted. Let it react for 15-30 minutes.
- Rinsing: Decant the silanizing solution. Rinse the glassware three times with dry toluene to remove unreacted silane.
- Methanol Wash: Add methanol to about one-third of the volume and swirl for 15 minutes. This step helps to cap any remaining reactive sites.
- Final Rinses: Decant the methanol and rinse thoroughly with fresh methanol, followed by acetone.
- Drying: Allow the glassware to air dry in the fume hood, or place it in an oven at a temperature above 100°C to completely remove any residual solvent.

The following diagram illustrates the silanization workflow:

[Click to download full resolution via product page](#)

Workflow for the silanization of glassware.

Protocol 2: Evaluating VFA Adsorption to a Container Surface

If you are unsure about the best container for your specific application, or if you suspect a new type of labware is causing VFA loss, you can perform this experiment to quantify the extent of adsorption.

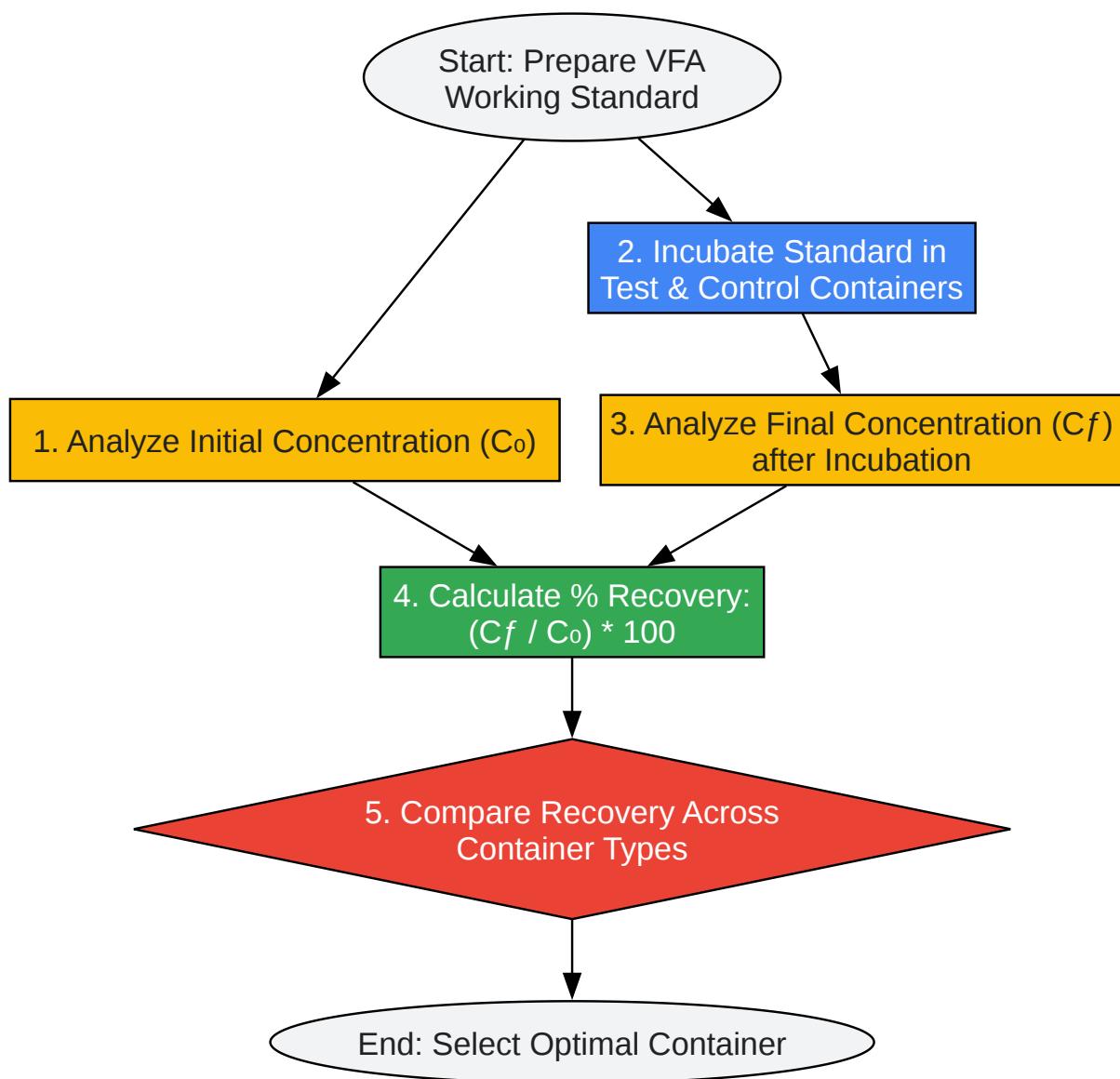
Objective: To determine the percent recovery of VFAs from a specific container type after a defined contact time.

Materials:

- A standard stock solution containing a known concentration of the VFA(s) of interest in a relevant solvent (e.g., deionized water).
- The container types you wish to test (e.g., polypropylene tubes, borosilicate glass vials).
- A control container expected to have minimal adsorption (e.g., silanized glass vial).
- Your analytical instrument for VFA quantification (e.g., GC, HPLC).

Procedure:

- Prepare VFA Working Standard: Dilute the VFA stock solution to a concentration that is representative of your samples and easily quantifiable by your analytical instrument.
- Initial Concentration (T0): Immediately analyze an aliquot of the freshly prepared VFA working standard to establish the initial concentration (C_0).
- Sample Incubation:
 - Pipette a known volume of the VFA working standard into a set of test containers (e.g., $n=3$ for each container type).
 - Pipette the same volume into a set of control containers.
 - Cap the containers and let them stand for a period that mimics your typical sample processing and storage time (e.g., 4 hours at room temperature).


- Final Concentration (Tf): After the incubation period, transfer the solution from each container into a clean analysis vial and immediately quantify the VFA concentration (Cf).
- Calculate Percent Recovery: For each container, calculate the percent recovery using the following formula:

$$\text{Percent Recovery} = (C_f / C_0) * 100$$

Interpretation of Results:

- A recovery close to 100% indicates minimal adsorption.
- A significantly lower recovery suggests that the VFA is adsorbing to the container surface.
- Compare the recovery from your test containers to the control containers to assess their relative performance.

This experimental workflow is depicted in the diagram below:

[Click to download full resolution via product page](#)

Experimental workflow to test VFA adsorption.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comparison of Butyric acid concentrations in ordinary and probiotic yogurt samples in Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hawachpipette.com [hawachpipette.com]
- 3. Are Polypropylene Vials Suited to Avoiding Adsorption Issues with Proteins Compared to Glass - FAQ [mtc-usa.com]
- 4. Assay for Characterizing Adsorption-Properties of Surfaces (APS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plastic labware contaminant risk | News | Chemistry World [chemistryworld.com]
- 6. pfascentral.org [pfascentral.org]
- 7. SKS Science Products - PTFE Info [sks-science.com]
- 8. xometry.com [xometry.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Sample preparation, preservation, and storage for volatile fatty acid quantification in biogas plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sample preparation, preservation, and storage for volatile fatty acid quantification in biogas plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [How to prevent adsorption of volatile fatty acids to container surfaces]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2577170#how-to-prevent-adsorption-of-volatile-fatty-acids-to-container-surfaces>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com